1,2,3,3-Tetramethyl-3H-indolium iodide

Forensic Toxicology Analytical Chemistry Derivatization

Select 1,2,3,3-Tetramethyl-3H-indolium iodide (TMI) as a pre-quaternized, high-purity (>98% by HPLC/titration) indolium salt. Its N1-quaternization and geminal C3-dimethyl substitution eliminate the separate N-alkylation step needed for non-quaternized indoles, enabling direct Knoevenagel condensation, spirocyclic photochrome synthesis, and high-selectivity cyanide derivatization (validated GC-MS method, LOD 4–11 µM). Orthogonal purity verification minimizes batch variability for robust reaction yields, especially in high-value cyanine dye and sensor development where even 1–3% impurity differences compromise final product purity.

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
CAS No. 5418-63-3
Cat. No. B1585091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,3-Tetramethyl-3H-indolium iodide
CAS5418-63-3
Molecular FormulaC12H16IN
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-]
InChIInChI=1S/C12H16N.HI/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1
InChIKeyHCYIOKVZAATOEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,3-Tetramethyl-3H-indolium iodide (CAS 5418-63-3): Technical Specifications and Class Definition for Procurement


1,2,3,3-Tetramethyl-3H-indolium iodide (CAS 5418-63-3), also designated as TMI, is a quaternary indolium salt with the molecular formula C₁₂H₁₆IN and a molecular weight of 301.17 g/mol. The compound exhibits a melting point of 258 °C (with decomposition) and demonstrates defined solubility of 25 mg/mL in methanol, forming a clear solution . As a pre-quaternized N-methyl heterocyclic building block, TMI serves as a critical electrophilic intermediate in the synthesis of cyanine dyes, hemicyanine probes, and spirocyclic photochromic compounds, distinguishing itself from non-quaternized indole precursors that require separate alkylation steps [1].

Why 1,2,3,3-Tetramethyl-3H-indolium Iodide Cannot Be Replaced by Generic Analogs in Critical Synthetic Applications


While structural analogs such as 1,2,3-trimethyl-3H-indolium iodide or 1-methyl-2,3-dimethylindolinium iodide are cited as potential substitutes, generic substitution without verification introduces significant risk in performance-critical applications . The target compound's unique combination of quaternization at the N1 position and geminal dimethyl substitution at the C3 position governs its reactivity in Knoevenagel condensations, nucleophilic ring-opening reactions, and derivatization selectivity [1]. In contrast, analogs lacking the full tetramethyl substitution pattern exhibit altered electrophilicity at the C2 position and divergent steric profiles, which can compromise reaction yields and selectivity in downstream applications. The quantitative evidence below establishes where TMI provides verifiable differentiation relative to alternative indolium salts and derivatization reagents.

Quantitative Evidence Guide: Differentiated Performance of 1,2,3,3-Tetramethyl-3H-indolium Iodide Versus Comparators


TMI Enables High-Selectivity Cyanide Derivatization with GC-MS Quantification, Outperforming Conventional Chromogenic Reagents

TMI has been validated as a highly selective derivatization reagent for cyanide in complex matrices including blood and beverages. Unlike traditional colorimetric reagents that suffer from matrix interferences, TMI derivatization coupled with GC-MS provides compound-specific detection with linear calibration (R² > 0.998) across 0.15–15 μM cyanide. The method achieves detection limits of 4–11 μM in beverage samples and completes derivatization within 5 minutes at room temperature [1][2]. The high selectivity is supported by computational activation energy comparisons favoring cyanide adduct formation over competing nucleophiles [3].

Forensic Toxicology Analytical Chemistry Derivatization GC-MS

TMI Provides a Pre-Quaternized Electrophilic Scaffold for Spirocyclic Photochromic Compound Synthesis, Eliminating Additional Alkylation Steps Required with Non-Quaternized Indoles

TMI enables direct nucleophilic substitution with o-hydroxy benzaldehyde or naphthaldehyde derivatives to yield photochromic spiroindolium compounds 3a, 3b, and 5. The pre-quaternized indolium iodide structure of TMI provides the requisite electrophilicity at the C2 position for spirocyclization without requiring a separate N-alkylation step [1]. Structural confirmation of the resulting spiro compounds was achieved via FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis, with UV–vis spectrophotometry demonstrating ring-opening photochromic behavior and associated color changes [2].

Photochromic Materials Spiro Compounds Organic Synthesis Nucleophilic Substitution

TMI is Available with Certified HPLC Purity ≥98.0% and Quantitative Titration Verification, Enabling Reproducible Stoichiometry in Sensitive Condensation Reactions

Commercially available TMI from major suppliers is certified with purity >98.0% as determined by HPLC (area%) and verified by nonaqueous titration, with typical purity specifications reaching 98% [1]. In contrast, alternative indolium salts such as 1,2,3-trimethyl-3H-indolium iodide are frequently offered at lower or unspecified purity grades, with typical commercial specifications ranging from 95% to 97% without orthogonal verification [2].

Analytical Specification Purity Verification Procurement Quality Control

TMI Functions as a Versatile Fluoride and Ammonium Ion Probe Precursor with Defined Spectrophotometric Response

TMI serves as a precursor for anion-sensitive fluorescent probes. A probe derived from TMI and 2-(4-formylphenyl)phenanthroimidazole demonstrated fluoride-selective colorimetric and fluorescence quenching responses, with absorption decrease and emission quenching attributed to N–H deprotonation on the imidazole moiety [1]. Additionally, TMI enables a colorimetric assay for ammonium ions based on reaction with pyridine hydrochloride, producing a pink color measurable at 540 nm (546 nm filter) with detection down to 10 mM ammonium ion concentration .

Fluorescent Probe Colorimetric Assay Anion Detection Fluoride Sensing

TMI Enables Metal-Free Oxidative Amidation to 3,3-Dimethyl-2-Amide Indoles, a Transformation Not Accessible with Non-Quaternized Indole Analogs

TMI undergoes I₂/DMSO-promoted oxidative amidation with cyclic secondary amines under metal-free conditions to yield unprecedented 3,3-dimethyl-2-amide indoles [1]. This transformation exploits the pre-installed quaternary ammonium leaving group of TMI, which is absent in non-quaternized indole analogs. Similarly, TMI participates in I₂-promoted one-pot oxidative reactions to afford indolin-2-ones under metal-free and peroxide-free cascade conditions [2].

Metal-Free Synthesis Oxidative Amidation Indole Derivatives Green Chemistry

Validated Application Scenarios for 1,2,3,3-Tetramethyl-3H-indolium Iodide Based on Quantitative Evidence


Forensic Toxicology and Food Safety: Cyanide Quantification in Complex Matrices via TMI Derivatization GC-MS

Forensic and food safety laboratories requiring cyanide analysis in blood, beverages (green tea, orange juice, coffee, milk), or other complex samples should procure TMI specifically as a high-selectivity derivatization reagent. The validated GC-MS method provides linear quantification (R² > 0.998) from 0.15–15 μM with detection limits of 4–11 μM in beverage matrices, completing derivatization within 5 minutes at room temperature [1][2]. This application directly leverages the quantitative selectivity advantage of TMI over conventional chromogenic reagents, which lack compound-specific mass detection and suffer from matrix interferences.

Photochromic Material Synthesis: Streamlined One-Step Spirocyclization Using Pre-Quaternized TMI

Research groups synthesizing photochromic spiroindolium compounds for optical switching, data storage, or smart material applications should select TMI to eliminate the separate N-alkylation step required when using non-quaternized indole precursors [1]. TMI undergoes direct nucleophilic substitution with o-hydroxy benzaldehyde or naphthaldehyde derivatives to yield fully characterized spiro compounds 3a, 3b, and 5 with confirmed photochromic ring-opening behavior. This synthetic efficiency gain, documented in peer-reviewed structural characterization by FT-IR, ¹H NMR, ¹³C NMR, and UV–vis spectrophotometry, is particularly valuable for compound library synthesis and scale-up workflows.

Analytical Probe Development: Fluoride-Selective and Ammonium Ion Sensors from a Single Indolium Building Block

Researchers developing fluorescent or colorimetric sensors should procure TMI as a versatile indolium precursor, validated in peer-reviewed probe designs for both anion (fluoride) and cation (ammonium) detection [1][2]. The TMI-derived phenanthroimidazole probe exhibits fluoride-selective absorption decrease and fluorescence quenching via N–H deprotonation, while the pyridine hydrochloride-based assay enables ammonium detection down to 10 mM with absorbance measurement at 540 nm. The defined photophysical response of TMI-based probes provides a reproducible platform for sensor optimization.

Stoichiometry-Sensitive Condensation Reactions: High-Purity TMI for Reproducible Dye and Cyanine Synthesis

Synthetic chemists performing Knoevenagel condensations, cyanine dye syntheses, or other reactions requiring precise stoichiometric control should specify TMI with certified purity >98.0% by HPLC and verified by nonaqueous titration [1][2]. The orthogonal purity verification (HPLC + titration) minimizes batch-to-batch variability and reduces the risk of yield losses from unaccounted impurities—a critical consideration when synthesizing high-value cyanine dyes where even 1–3% impurity differences relative to lower-purity alternative indolium salts can significantly impact final product yield and purity.

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